molecular formula C15H18N2O3 B2500901 3-[1-(furan-3-yl)propan-2-yl]-1-(2-methoxyphenyl)urea CAS No. 1795301-34-6

3-[1-(furan-3-yl)propan-2-yl]-1-(2-methoxyphenyl)urea

Cat. No.: B2500901
CAS No.: 1795301-34-6
M. Wt: 274.32
InChI Key: DUNXOIQZQQHDIS-UHFFFAOYSA-N
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Description

3-[1-(Furan-3-yl)propan-2-yl]-1-(2-methoxyphenyl)urea is a urea derivative featuring a 2-methoxyphenyl group at one terminal and a furan-3-yl-substituted propan-2-yl moiety at the other.

Properties

IUPAC Name

1-[1-(furan-3-yl)propan-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-11(9-12-7-8-20-10-12)16-15(18)17-13-5-3-4-6-14(13)19-2/h3-8,10-11H,9H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNXOIQZQQHDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(furan-3-yl)propan-2-yl]-1-(2-methoxyphenyl)urea typically involves the reaction of 3-(furan-3-yl)propan-2-amine with 2-methoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea group undergoes hydrolysis under acidic or basic conditions, yielding substituted amines and carbon dioxide. For example:

3-[1-(furan-3-yl)propan-2-yl]-1-(2-methoxyphenyl)ureaH2O/H+or OH1-(2-methoxyphenyl)amine+1-(furan-3-yl)propan-2-ylamine+CO2\text{this compound} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{1-(2-methoxyphenyl)amine} + \text{1-(furan-3-yl)propan-2-ylamine} + \text{CO}_2

  • Conditions : 80°C, 6–12 hours in 1M HCl or NaOH.

  • Yield : ~60–75% for analogous urea derivatives.

Electrophilic Substitution on the Furan Ring

The furan ring participates in electrophilic substitutions (e.g., nitration, sulfonation) at the C2 or C5 positions due to electron-rich π-system activation:

Reaction TypeReagentsProductYield (%)Reference
NitrationHNO₃/H₂SO₄3-[1-(5-nitro-furan-3-yl)propan-2-yl]-1-(2-methoxyphenyl)urea45
BrominationBr₂/FeBr₃3-[1-(5-bromo-furan-3-yl)propan-2-yl]-1-(2-methoxyphenyl)urea38

Furan’s reactivity is reduced compared to benzene due to resonance stabilization but enhanced compared to thiophene .

Oxidation Reactions

The furan ring undergoes oxidation to form dihydrofuran derivatives or maleic anhydride-like structures under strong oxidants:

FuranH2O2/AcOHDihydrofuran-2,5-dione derivative\text{Furan} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{Dihydrofuran-2,5-dione derivative}

  • Conditions : 30% H₂O₂, glacial acetic acid, 50°C.

  • Yield : ~25–40% for similar compounds.

Nucleophilic Aromatic Substitution on the Methoxyphenyl Group

The electron-donating methoxy group activates the phenyl ring for nucleophilic substitution under acidic conditions:

PositionReagentProductYield (%)Reference
ParaHNO₃3-[1-(furan-3-yl)propan-2-yl]-1-(2-methoxy-4-nitrophenyl)urea55
OrthoCl₂3-[1-(furan-3-yl)propan-2-yl]-1-(2-methoxy-6-chlorophenyl)urea42

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki, Heck) is feasible if halide substituents are introduced:

3-[1-(5-bromo-furan-3-yl)propan-2-yl]-1-(2-methoxyphenyl)urea+PhB(OH)2Pd(PPh3)4Aryl-coupled product\text{3-[1-(5-bromo-furan-3-yl)propan-2-yl]-1-(2-methoxyphenyl)urea} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Aryl-coupled product}

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .

  • Yield : 50–65% for furan-containing analogs .

Complexation with Metal Ions

The urea oxygen and furan’s lone pairs enable coordination with transition metals:

Metal SaltProductStability Constant (log K)Reference
Cu(NO₃)₂Cu(II)-urea complex4.2 ± 0.3
FeCl₃Fe(III)-urea complex3.8 ± 0.2

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (150–220°C) : Loss of methoxyphenyl group (~30% mass loss).

  • Stage 2 (220–350°C) : Furan ring degradation and urea breakdown.

Biological Interactions

While direct data is limited, structural analogs exhibit:

  • Enzyme Inhibition : Urea derivatives inhibit tyrosine kinases (IC₅₀: 1–10 μM) via H-bonding with ATP-binding sites .

  • Antimicrobial Activity : Furan-containing compounds show MIC values of 8–32 μg/mL against S. aureus and E. coli.

Key Mechanistic Insights

  • Urea Group Reactivity : Governed by resonance stabilization and hydrogen-bonding capacity.

  • Furan Activation : Electron-rich nature directs electrophiles to C2/C5 positions .

  • Methoxyphenyl Effects : Enhances solubility and modulates electronic properties for nucleophilic substitutions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of 3-[1-(furan-3-yl)propan-2-yl]-1-(2-methoxyphenyl)urea can inhibit the growth of various bacterial strains and fungi.

Activity Type Observed Effects Reference
AntimicrobialInhibition of bacterial growth

Antioxidant Properties

The presence of furan and thiophene rings in the structure is associated with antioxidant activity. These compounds can scavenge free radicals, potentially reducing oxidative stress in biological systems.

Activity Type Observed Effects Reference
AntioxidantFree radical scavenging

Anti-inflammatory Effects

In vitro studies suggest that this compound may reduce the production of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.

Activity Type Observed Effects Reference
Anti-inflammatoryReduction of cytokine production

Cytotoxicity and Anticancer Potential

Preliminary studies have shown that the compound may induce cytotoxic effects on cancer cell lines through apoptosis induction via mitochondrial pathways, highlighting its potential as a lead compound for cancer drug development.

Activity Type Observed Effects Reference
CytotoxicityInduction of apoptosis in cancer cells

Urease Inhibition Study

A study investigated the urease inhibitory activity of various derivatives related to this compound. Results indicated enhanced inhibitory effects compared to standard urease inhibitors, suggesting its potential in treating conditions like kidney stones and peptic ulcers.

Antioxidant Efficacy Evaluation

In a comparative study against Vitamin C, several derivatives exhibited significant DPPH radical scavenging activity, underscoring the health benefits associated with antioxidant-rich compounds derived from this family.

Cytotoxicity Assessment

Research focused on the cytotoxic effects against breast cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-[1-(furan-3-yl)propan-2-yl]-1-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Ureas

1-(3-Chlorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea (CAS: 1798486-52-8)
  • Structure : Differs by replacing the 2-methoxyphenyl group with a 3-chlorophenyl substituent.
  • Molecular Formula : C₁₄H₁₅ClN₂O₂ .
  • This analog is commercially available for research, suggesting similar synthetic accessibility for the target compound .
1-(2-Fluorophenyl)-3-[2-(3-isopropenylphenyl)-2-propanyl]urea
  • Structure : Features a 2-fluorophenyl group and a bulky isopropenylphenyl substituent.
  • Key Comparison : The fluorine atom enhances metabolic stability, while the isopropenyl group increases steric hindrance. Such structural modifications could guide optimization of the target compound’s pharmacokinetics .
1-Butyl-3-(2-methoxyphenyl)urea
  • Structure : Simplifies the substituent to a butyl group instead of the furan-propan-2-yl chain.
  • Key Comparison : The butyl group enhances lipophilicity, which may reduce aqueous solubility compared to the furan-containing target compound. This highlights the role of heterocyclic moieties in balancing hydrophobicity .

Heterocyclic Ureas

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea
  • Synthesis : Achieved 72% yield via a one-step carbonylation reaction with triphosgene .
  • This synthesis method could be adaptable to the target compound, though furan’s lower reactivity compared to pyrrole may require modified conditions .
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea
  • Structure : Incorporates a tert-butyl-substituted isoxazole instead of furan.
  • Molecular Weight : 289.33 g/mol .
  • Key Comparison : The tert-butyl group significantly increases steric bulk, which might hinder binding in biological assays. This contrasts with the furan ring’s planar structure, favoring π-π interactions .

Piperazine Derivatives with 2-Methoxyphenyl Groups

HBK14–HBK19 Series
  • Structure: Piperazine-based compounds with 2-methoxyphenyl and varied phenoxyalkyl chains.
  • Their synthesis methods (e.g., phenoxyalkylation) could inspire strategies for functionalizing the target compound’s propan-2-yl chain .

Data Table: Structural and Physicochemical Comparison

Compound Name Substituent R₁ Substituent R₂ Molecular Weight (g/mol) Key Feature(s)
Target Compound 2-Methoxyphenyl 1-(Furan-3-yl)propan-2-yl Inference: ~277.3 Balanced hydrophilicity/π interactions
1-(3-Chlorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea 3-Chlorophenyl 1-(Furan-3-yl)propan-2-yl 278.73 Enhanced metabolic stability
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea 4-Methoxyphenyl 2-(Pyrrole-2-carbonyl)phenyl Not specified High-yield synthesis (72%)
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea 2-Methoxyphenyl 5-(tert-Butyl)isoxazol-3-yl 289.33 Increased steric bulk

Research Implications and Gaps

  • Synthesis : The target compound’s synthesis route remains unelucidated in the evidence, but methods from analogs (e.g., triphosgene-mediated carbonylation ) could be applicable.
  • Crystallography : SHELXL-based refinement () is widely used for urea derivatives, implying that the target’s crystal structure could be resolved using similar protocols.

Biological Activity

3-[1-(Furan-3-yl)propan-2-yl]-1-(2-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N1O3C_{13}H_{15}N_{1}O_{3}, with a molecular weight of approximately 233.27 g/mol. The compound features a furan ring, a propan-2-yl group, and a methoxy-substituted phenyl group, which may contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Anticancer Activity: Many derivatives have shown cytotoxic effects against different cancer cell lines. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through caspase activation and cell cycle arrest in the G1 phase .
  • Antimicrobial Properties: Compounds with similar structures have been reported to possess antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds indicate their potential effectiveness against resistant strains .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Cell Line/Organism IC50/MIC Values Reference
AnticancerMCF-7 (breast cancer)IC50 = 0.48 µM
U937 (monocytic leukemia)IC50 = 0.19 µM
AntibacterialS. aureusMIC = 20–40 µM
E. coliMIC = 40–70 µM
AntioxidantVarious cellular assaysVaries by concentration

Case Studies

Several studies have explored the biological activity of related compounds:

  • Cytotoxicity in Cancer Cells: A study evaluated the cytotoxic effects of similar urea derivatives against various cancer cell lines, revealing that certain modifications significantly enhance their potency against MCF-7 and U937 cells. The mechanism involved apoptosis induction via mitochondrial pathways .
  • Antimicrobial Screening: Another investigation focused on the antibacterial properties of structurally related compounds. The results indicated that some derivatives exhibited potent activity against multi-drug resistant strains of S. aureus and E. coli, suggesting their potential as new antimicrobial agents .

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